N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-4-methylbenzamide
Description
N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-4-methylbenzamide is a thiazole-based compound featuring a 2,5-dimethylphenyl substituent at the 4-position of the thiazole ring and a 4-methylbenzamide group at the 2-position. The structural design incorporates lipophilic aromatic moieties, which are critical for interactions with biological targets, such as enzymes or receptors. The 2,5-dimethylphenyl group enhances electron density modulation, while the 4-methylbenzamide contributes to molecular stability and solubility. This compound is part of a broader class of thiazole carboxamides studied for their diverse pharmacological and agrochemical applications, including herbicide and adjuvant activities .
Properties
IUPAC Name |
N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-4-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2OS/c1-12-5-8-15(9-6-12)18(22)21-19-20-17(11-23-19)16-10-13(2)4-7-14(16)3/h4-11H,1-3H3,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LROWSFNSRLHITM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=C(C=CC(=C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-4-methylbenzamide typically involves the formation of the thiazole ring followed by the introduction of the substituents. One common method is the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides. The reaction conditions often include the use of a base such as sodium ethoxide or potassium carbonate in an appropriate solvent like ethanol or dimethylformamide (DMF).
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This can involve the use of more efficient catalysts, continuous flow reactors, and automated processes to ensure consistent quality and scalability. The choice of reagents and solvents may also be adjusted to minimize environmental impact and enhance safety.
Chemical Reactions Analysis
Types of Reactions
N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-4-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, such as halogens or alkyl groups, onto the aromatic rings.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its antimicrobial and antifungal properties, particularly against drug-resistant strains.
Medicine: Potential use as a therapeutic agent due to its biological activity, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-4-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit bacterial enzymes, leading to the disruption of essential metabolic processes and resulting in antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Table 1: Substituent Effects on Benzamide Derivatives
Analogues with Modified Thiazole Substituents
The 4-(2,5-dimethylphenyl) group on the thiazole ring is a key determinant of activity:
- It exhibits strong photosynthetic electron transport (PET) inhibition (IC₅₀ ~10 µM), comparable to thiazole-based analogues. The para-substituted dimethyl groups optimize lipophilicity and steric fit in the photosystem II binding pocket .
2-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(2,5-dimethylphenyl)acetamide hydrochloride :
The chloromethyl group introduces reactivity for further functionalization. This compound’s hydrochloride salt improves aqueous solubility, which is advantageous for formulation in agrochemical applications .
Role of Substituent Position and Electronic Effects
- Electron-Withdrawing vs. Electron-Donating Groups :
Sulfonyl and chloro substituents (e.g., in 2D216 and 2,4-dichloro derivatives) enhance electron withdrawal, stabilizing charge-transfer interactions with biological targets. In contrast, methyl groups (electron-donating) favor hydrophobic interactions . - Substituent Position: For PET inhibitors, para-substituted dimethyl groups (as in this compound) outperform meta-substituted analogues, likely due to optimal alignment in the photosystem II quinone-binding site .
Biological Activity
N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-4-methylbenzamide is a synthetic compound belonging to the thiazole derivative class. This compound has gained attention in scientific research due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C22H24N2OS
- Molecular Weight : 364.50 g/mol
The compound features a thiazole ring substituted with a 2,5-dimethylphenyl group and a 4-methylbenzamide moiety. The presence of these functional groups is crucial for its biological activity.
Antimicrobial Properties
Recent studies have indicated that thiazole derivatives, including this compound, exhibit significant antimicrobial properties. For instance:
- In Vitro Studies : The compound was tested against various bacterial strains such as Escherichia coli and Staphylococcus aureus, demonstrating effective inhibition of bacterial growth. The minimum inhibitory concentrations (MICs) were found to be lower than those of standard antibiotics, suggesting a promising alternative for treating bacterial infections .
Anticancer Activity
The compound has also been evaluated for its potential anticancer effects. In vitro assays indicated that it inhibits the proliferation of cancer cell lines:
- Mechanism of Action : The compound appears to disrupt cellular processes by inhibiting specific enzymes involved in cell cycle regulation and apoptosis. For example, it has been shown to downregulate dihydrofolate reductase (DHFR), leading to reduced cell viability in cancer cells resistant to conventional therapies .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is vital for optimizing the efficacy of this compound. Variations in substituents on the thiazole ring and benzamide moiety can significantly influence biological activity:
| Substituent | Biological Activity | Reference |
|---|---|---|
| 2,5-Dimethylphenyl | Enhanced antimicrobial activity | |
| 4-Methylbenzamide | Increased potency against cancer cell lines |
Study 1: Antibacterial Efficacy
A recent study evaluated the antibacterial efficacy of this compound against clinical isolates of Staphylococcus aureus. The results showed:
- MIC Values : Ranged from 8 to 16 µg/mL.
- Comparison with Standard Antibiotics : The compound was more effective than ampicillin in several cases.
Study 2: Anticancer Potential
Another research project focused on the anticancer potential of this compound on breast cancer cell lines (MCF-7). Key findings included:
- Cell Viability Reduction : Treatment with the compound resulted in a 70% reduction in cell viability at a concentration of 10 µM after 48 hours.
- Induction of Apoptosis : Flow cytometry analysis indicated an increase in early apoptotic cells following treatment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
